molecular formula C8H14N2O3 B13611126 Methyl 2-(7-oxo-1,4-diazepan-1-yl)acetate

Methyl 2-(7-oxo-1,4-diazepan-1-yl)acetate

Cat. No.: B13611126
M. Wt: 186.21 g/mol
InChI Key: FLODDGBOTBQFIZ-UHFFFAOYSA-N
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Description

Methyl 2-(7-oxo-1,4-diazepan-1-yl)acetate is a chemical compound that belongs to the class of diazepanes Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(7-oxo-1,4-diazepan-1-yl)acetate can be achieved through several methods. One common approach involves the intramolecular asymmetric reductive amination of the corresponding aminoketones using imine reductase enzymes . This method provides high enantiomeric excess and is environmentally friendly as it avoids the use of heavy metal catalysts and halogenated solvents.

Industrial Production Methods

Industrial production of this compound may involve the use of biocatalytic processes, which are scalable and cost-effective. The use of imine reductase-catalyzed intramolecular reductive amination is particularly advantageous for large-scale production due to its high efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(7-oxo-1,4-diazepan-1-yl)acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various substituted diazepanes and their derivatives, which can have different functional groups depending on the reagents used.

Scientific Research Applications

Methyl 2-(7-oxo-1,4-diazepan-1-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(7-oxo-1,4-diazepan-1-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(1,4-diazepan-1-yl)acetate: Similar in structure but lacks the oxo group.

    Ethyl 2-(7-oxo-1,4-diazepan-1-yl)acetate: Similar but with an ethyl ester group instead of a methyl ester group.

    Methyl 2-(7-hydroxy-1,4-diazepan-1-yl)acetate: Similar but with a hydroxyl group instead of an oxo group.

Uniqueness

Methyl 2-(7-oxo-1,4-diazepan-1-yl)acetate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the oxo group allows for specific interactions with biological targets, making it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C8H14N2O3

Molecular Weight

186.21 g/mol

IUPAC Name

methyl 2-(7-oxo-1,4-diazepan-1-yl)acetate

InChI

InChI=1S/C8H14N2O3/c1-13-8(12)6-10-5-4-9-3-2-7(10)11/h9H,2-6H2,1H3

InChI Key

FLODDGBOTBQFIZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1CCNCCC1=O

Origin of Product

United States

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